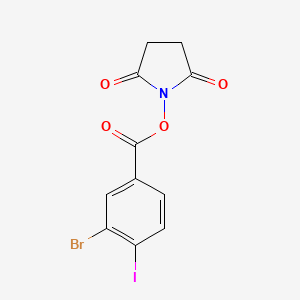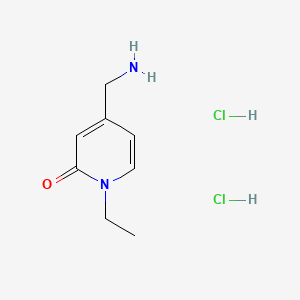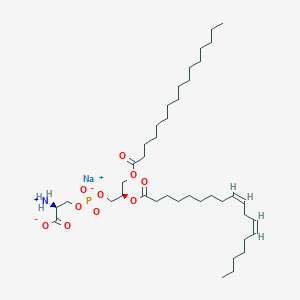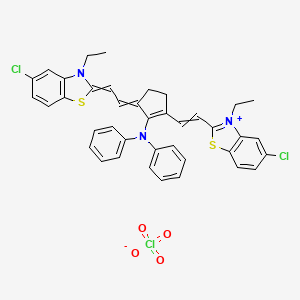
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate is an organic compound with the molecular formula C11H8BrINO4 It is a derivative of benzoic acid, where the carboxyl group is esterified with 2,5-dioxopyrrolidin-1-yl, and the benzene ring is substituted with bromine and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate typically involves the esterification of 3-bromo-4-iodobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
- Dissolve 3-bromo-4-iodobenzoic acid and NHS in DCM.
- Add DCC to the solution and stir at room temperature for several hours.
- Filter the precipitated dicyclohexylurea byproduct and evaporate the solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or alkane derivative.
科学研究应用
Chemistry
In chemistry, 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate is used as a building block for the synthesis of more complex molecules. Its reactive bromine and iodine atoms allow for further functionalization, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be used in the development of new drugs or as intermediates in the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate depends on its specific application. In general, the compound can interact with molecular targets through covalent bonding or non-covalent interactions. For example, in biological systems, it can form covalent bonds with amino acid residues in proteins, leading to changes in protein structure and function. The molecular pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate: Similar structure but lacks the bromine atom.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Contains a benzyl group and is used as an anticonvulsant.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Developed as an anti-tuberculosis compound.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides distinct reactivity and functionalization options. This dual halogenation allows for versatile chemical modifications and applications in various fields.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-4-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrINO4/c12-7-5-6(1-2-8(7)13)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYWWBDOOIGUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrINO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-piperidin-4-yl-1H-imidazo[4,5-b]pyridine;dihydrochloride](/img/structure/B8266872.png)
![(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine;dihydrochloride](/img/structure/B8266875.png)






![1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B8266918.png)


![[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide](/img/structure/B8266955.png)
![(NE,R)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266963.png)
